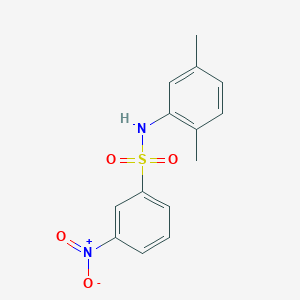

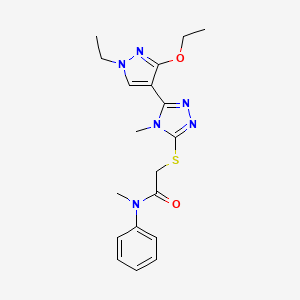

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DNBS is a sulfonamide compound that is widely used in scientific research as a tool to study the immune system and inflammation. It was first synthesized in 1969 by K. Takahashi and colleagues, and since then, it has been extensively studied for its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

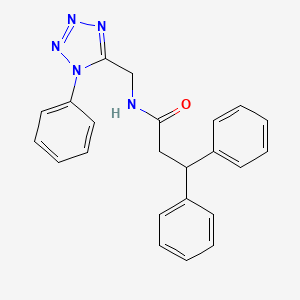

A study by Murthy et al. (2018) focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). This compound was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, and its structure was characterized using SCXRD studies and spectroscopic tools. The study investigated the type and nature of intermolecular interaction in the crystal state of the compound and explored its structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research demonstrates the compound's stability and potential interactions with proteins 1WKR and 3ETT, offering insights into its application in computational chemistry and molecular dynamics simulations (Murthy et al., 2018).

Pharmacological Applications

The pharmacological relevance of sulfonamide derivatives, including N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, is highlighted in research investigating their antibacterial, α-glucosidase inhibition, and hemolytic activities. Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their pharmacological activities. The study found that these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacterial strains, with some derivatives showing good inhibition of α-glucosidase enzyme and minimal cytotoxicity levels, indicating their potential in antibacterial and anti-enzymatic therapies (Abbasi et al., 2016).

Electrophilic Nitrogen Source

Pei et al. (2003) explored N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without metal catalysts. This study opens up new pathways for the synthesis of diamine products and proposes a mechanism hypothesis for the [2+3] cyclization and N-chlorination processes, underlining the compound's utility in organic synthesis (Pei et al., 2003).

Advanced Oxidation Processes

Weavers et al. (1998) investigated the combination of sonolysis and ozonolysis for the degradation of organic contaminants in water. While not directly mentioning N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, the study highlights the broader context of using advanced oxidation processes for the degradation of aromatic compounds, which may include derivatives of nitrobenzenesulfonamide (Weavers et al., 1998).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-10-6-7-11(2)14(8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMOPKDAUOVGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)